molecular formula C15H15NO2 B1268756 3-[(4-Methylbenzyl)amino]benzoic acid CAS No. 869949-26-8

3-[(4-Methylbenzyl)amino]benzoic acid

Cat. No.: B1268756
CAS No.: 869949-26-8
M. Wt: 241.28 g/mol
InChI Key: MBDSGNUQFHBYSE-UHFFFAOYSA-N
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Description

3-[(4-Methylbenzyl)amino]benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 4-methylbenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methylbenzyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminobenzoic acid attacks the electrophilic carbon of 4-methylbenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol.

    Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acylation reactions may use reagents like acetic anhydride, while alkylation can involve alkyl halides.

Major Products Formed:

    Oxidation: Formation of 3-[(4-Methylbenzyl)amino]benzoic acid derivatives with carboxylic acid or aldehyde groups.

    Reduction: Formation of 3-[(4-Methylbenzyl)amino]benzyl alcohol.

    Substitution: Formation of various acylated or alkylated derivatives.

Scientific Research Applications

Chemistry: 3-[(4-Methylbenzyl)amino]benzoic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the interactions of benzoic acid derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for the synthesis of molecules with therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its derivatives may also find applications in materials science.

Comparison with Similar Compounds

    3-Amino-4-methylbenzoic acid: This compound is structurally similar but lacks the 4-methylbenzyl group.

    4-(Methylamino)benzoic acid: Similar in structure but with a different substitution pattern on the benzene ring.

    4-Amino-2-methylbenzoic acid: Another similar compound with a different position of the amino and methyl groups.

Uniqueness: 3-[(4-Methylbenzyl)amino]benzoic acid is unique due to the presence of both the 4-methylbenzyl and benzoic acid moieties

Properties

IUPAC Name

3-[(4-methylphenyl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-5-7-12(8-6-11)10-16-14-4-2-3-13(9-14)15(17)18/h2-9,16H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDSGNUQFHBYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359450
Record name 3-[(4-methylphenyl)methylamino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869949-26-8
Record name 3-[(4-methylphenyl)methylamino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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